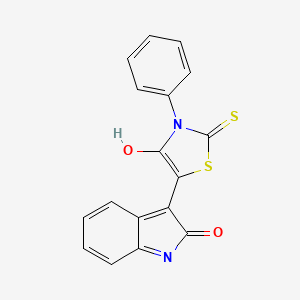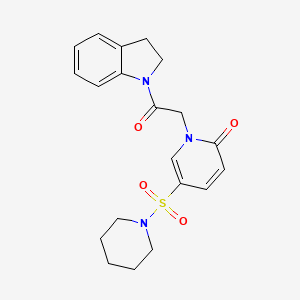
methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate (MMP) is a small organic compound with a molecular weight of 160.21 g/mol. It is a colorless, odorless solid that is soluble in water, alcohols, and ethers. MMP is a versatile molecule that has been used in a variety of applications, including drug synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate derivatives, specifically BT36 and BT43, have been found to be effective inhibitors of corrosion in C38 steel when exposed to hydrochloric acid solutions. These compounds show more than 95% protection against corrosion at low concentrations, functioning through cathodic inhibition and charge-transfer mechanisms. This is supported by weight-loss measurements and electrochemical techniques. The efficiency of these inhibitors correlates with their molecular structure, as determined by quantum chemical calculations using Density Functional Theory (DFT) (Missoum et al., 2013).
Synthesis from Renewable Resources
Efficient heterocyclization techniques have been developed to synthesize isoxazole and pyrazole derivatives, including methyl 3-(1H-pyrazol-3-yl)propanoates, from renewable levulinic acid. These methods highlight the potential of using sustainable resources to produce valuable chemical compounds. The production of several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates in good yields demonstrates the synthetic potential of this approach (Flores et al., 2014).
Catalytic Properties
Research on tripodal amino-acid derivatized pyrazole-based ligands, including this compound derivatives, has shown their utility in catalysis. These compounds, when used in copper(II) complexes, catalyze the oxidation of catechol to quinone with dioxygen at ambient conditions. The catalytic properties vary among the different complexes, indicating the potential for tailored catalytic applications (Boussalah et al., 2009).
Pharmaceutical Intermediates
This compound derivatives have been synthesized as intermediates for various pharmaceutical applications. For instance, their use in the synthesis of compounds with potential sedative, local anesthetic, and platelet antiaggregating activities highlights their significance in medicinal chemistry (Bondavalli et al., 1990).
Crystal Structure Analysis
Studies on the crystal structures of various this compound derivatives have been conducted to understand their molecular configurations and hydrogen-bonding patterns. This research is crucial for designing compounds with specific physical and chemical properties (Kumarasinghe et al., 2009).
Propiedades
IUPAC Name |
methyl 3-(3-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-3-5-10(9-7)6-4-8(11)12-2/h3,5H,4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOGXBOZXLEWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2840902.png)
![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2840907.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2840909.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)



![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)

![4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2840920.png)

![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)